molecular formula C12H18O4S B14292533 4-Methylbenzenesulfonic acid;pent-2-en-1-ol CAS No. 122248-46-8

4-Methylbenzenesulfonic acid;pent-2-en-1-ol

Cat. No.: B14292533
CAS No.: 122248-46-8
M. Wt: 258.34 g/mol
InChI Key: KENNIYACJKXRFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfur trioxide and fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions.

Pent-2-en-1-ol can be synthesized through the reduction of pent-2-enal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert solvent such as tetrahydrofuran or diethyl ether under anhydrous conditions.

Industrial Production Methods

Industrial production of 4-Methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor with sulfur trioxide and fuming sulfuric acid. The reaction mixture is then neutralized with a base such as sodium hydroxide to produce the sodium salt of 4-Methylbenzenesulfonic acid, which can be further purified by crystallization .

Pent-2-en-1-ol is produced industrially by the catalytic hydrogenation of pent-2-enal using a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high conversion and selectivity .

Scientific Research Applications

4-Methylbenzenesulfonic acid;pent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophilic attack. Pent-2-en-1-ol, being an unsaturated alcohol, can participate in addition reactions due to the presence of the double bond, and its hydroxyl group can undergo nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.

    Pent-1-en-1-ol: An isomer of pent-2-en-1-ol with the double bond at a different position, affecting its reactivity.

Uniqueness

4-Methylbenzenesulfonic acid;pent-2-en-1-ol is unique due to the combination of a strong acid and an unsaturated alcohol in one molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

122248-46-8

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;pent-2-en-1-ol

InChI

InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);3-4,6H,2,5H2,1H3

InChI Key

KENNIYACJKXRFF-UHFFFAOYSA-N

Canonical SMILES

CCC=CCO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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